Cas no 110871-86-8 (Sparfloxacin)

Sparfloxacin 化学的及び物理的性質
名前と識別子
-
- Sparfloxacin
- 5-AMINO-1-CYCLOHEXYL-7-(CIS-3,5-DIMETHYLPIPERAZINO)-6,8-DIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID
- at4140
- ci978
- Clorsulon, Vetranal
- 3-Quinolinecarboxylic acid, 5-amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, cis-
- 3-Quinolinecarboxylic acid, 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-6,8-difluoro-1,4-dihydro-4-oxo-, rel- (9CI)
- 3-QUINOLINECARBOXYLIC ACID, 5-AMINO-1-
- 5-amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- cis-5-amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- MMOL, DELIVERED >
- Parox
- PD 1315-1
- Sparcin
- Sparfloxaci
- SPARFLOXACIN, [2-14C]- 5-25 MCI(185-925 MBQ)
- SULFAMIC ACID
- Zagam
- Spara
- RP-64206
- CP 103826
- Sparfloxacinum
- Sparfloxacine
- Esparfloxacino
- CI 978
- AT 4140
- Sparfloxacine [INN-French]
- Sparfloxacinum [INN-Latin]
- SPFX
- Esparfloxacino [INN-Spanish]
- PD 131501
- Q90AGA787L
- 5-Amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydr
- cis-5-Amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 5-Amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- CI-978
- AT-4140
- 5-Amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- 5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid
- s1884
- DB01208
- Tox21_111580_1
- Q976559
- BRD-K07612980-001-07-9
- NCGC00166294-03
- 3-Quinolinecarboxylic acid, 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-6,8-difluoro-1,4-dihydro-4-oxo-, rel-
- AKOS005622503
- BRD-K07612980-001-04-6
- NCGC00166294-02
- AB00639950-02
- SPARFLOXACIN [ORANGE BOOK]
- AB00639950_03
- CAS-110871-86-8
- SPARFLOXACIN [MI]
- Sparfloxacin & RU 40555
- BDBM50366822
- PD-131501
- 111542-93-9
- NSC-759641
- BCP23886
- SR-05000001521
- 5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethyl-1-piperazinyl]-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid
- Tox21_111580
- GTPL10860
- HMS2090N19
- Sparfloxacinum (INN-Latin)
- MFCD00869619
- AT-4140 pound>>CI-978 pound>>CI 978 pound>>CI978 pound>>AT 4140 pound>>AT4140 pound>>PD 131501 pound>>PD131501 pound>>PD-131501
- 110871-86-8
- BBL010957
- Sparfloxacin, >=98.0% (HPLC)
- HMS3715J13
- Sparfloxacin, VETRANAL(TM), analytical standard
- Sparfloxacin [USAN:INN:BAN:JAN]
- SPARFLOXACIN [USAN]
- NSC 759641
- SMR000466312
- D00590
- Esparfloxacino (INN-Spanish)
- J01MA09
- HY-B0308
- DTXSID9023590
- MLS000759417
- Z1590783391
- 5-amino-1-cyclopropyl-7-((3R,5S)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- AC-11574
- S0896
- DTXCID50820154
- SR-05000001521-2
- SR-01000759357-2
- 5-Amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid,
- 5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Sparfloxacinhydrochloride
- SR-01000759357
- SPARFLOXACIN [JAN]
- C19H22F2N4O3
- Epitope ID:119065
- SPARFLOXACIN (MART.)
- CP-103826
- RKL10082
- 5-Amino-1-cyclopropyl-7-(cis-3,5-dimethyl)-6,8- difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid & RU 40555
- S-6990
- SPX
- 5-amino-1-cyclopropyl-7-((3R,5S)3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid
- DRG-0143
- SPARFLOXACIN [INN]
- CHEBI:9212
- 3-Quinolinecarboxylic acid, 5-amino-1-cyclopropyl-7-((3R,5S)-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, rel-
- Zagam (TN)
- SPARFLOXACIN [WHO-DD]
- UNII-Q90AGA787L
- SR-05000001521-1
- NS00007810
- NCGC00166294-01
- SPARFLOXACIN [MART.]
- 5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
- Sparfloxacin,(S)
- BRN 3658018
- 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid
- 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
- Sparfloxacin (JAN/USAN/INN)
- Sparfloxacine (INN-French)
- BRD-K07612980-001-05-3
- PD131501
- SCHEMBL41311
- 5-amino-1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- C07662
- Sparfloxacin, Antibiotic for Culture Media Use Only
- SW199632-2
- 5-Amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- NCGC00159333-02
- CCG-221166
- 5-Amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-4-ium-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylate
- KS-5009
- STK802067
- 3-Quinolinecarboxylic acid, 5-amino-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
- 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3,5-dimethyl-1-piperazinyl)-4-oxo-, cis-
- CHEMBL850
- SPARFLOXACIN [VANDF]
-
- MDL: MFCD00869619
- インチ: 1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
- InChIKey: DZZWHBIBMUVIIW-DTORHVGOSA-N
- ほほえんだ: FC1C(=C(C(=C2C(C(C(=O)O[H])=C([H])N(C2=1)C1([H])C([H])([H])C1([H])[H])=O)N([H])[H])F)N1C([H])([H])[C@@]([H])(C([H])([H])[H])N([H])[C@@]([H])(C([H])([H])[H])C1([H])[H]
- BRN: 3658018
計算された属性
- せいみつぶんしりょう: 392.16600
- どういたいしつりょう: 392.166
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 98.9
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 264-269°C
- ふってん: 575.9°C at 760 mmHg
- フラッシュポイント: >110°(230°F)
- 屈折率: 1.611
- ようかいど: 生物体外In Vitro:0.1 M NaOH : 50 mg/mL(127.42 mM;ultrasonic and adjust pH to 11 with NaOH)DMSO溶解度3.33 mg/mL(8.49 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- すいようせい: Soluble in DMSO at 9mg/ml. Sparingly soluble in water
- PSA: 100.59000
- LogP: 3.05660
- 酸性度係数(pKa): pKa1 6.25, pKa2 9.30(at 25℃)
- ようかいせい: 未確定
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Sparfloxacin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:2
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:VB1986500
-
危険物標識:
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°C, protect from light
Sparfloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5009-10MG |
Sparfloxacin |
110871-86-8 | >97% | 10mg |
£51.00 | 2025-02-08 | |
LKT Labs | S6000-1 g |
Sparfloxacin |
110871-86-8 | ≥98% | 1g |
$74.10 | 2023-07-10 | |
Ambeed | A170693-100mg |
5-Amino-1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
110871-86-8 | 99+% | 100mg |
$6.0 | 2025-02-19 | |
Ambeed | A170693-25g |
5-Amino-1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
110871-86-8 | 99+% | 25g |
$120.0 | 2025-02-19 | |
eNovation Chemicals LLC | D279594-50g |
Sparfloxacin |
110871-86-8 | 95% | 50g |
$285 | 2024-08-03 | |
eNovation Chemicals LLC | D279594-30g |
Sparfloxacin |
110871-86-8 | 95% | 30g |
$235 | 2024-08-03 | |
Key Organics Ltd | KS-5009-5MG |
Sparfloxacin |
110871-86-8 | >97% | 5mg |
£42.00 | 2025-02-08 | |
ChemScence | CS-2347-500mg |
Sparfloxacin |
110871-86-8 | 99.92% | 500mg |
$144.0 | 2022-04-28 | |
LKT Labs | S6000-5 g |
Sparfloxacin |
110871-86-8 | ≥98% | 5g |
$231.50 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1095-200 mg |
Sparfloxacin |
110871-86-8 | 99.67% | 200mg |
¥698.00 | 2022-02-28 |
Sparfloxacin 関連文献
-
Marianthi Zampakou,Sofia Balala,Franc Perdih,Stavros Kalogiannis,Iztok Turel,George Psomas RSC Adv. 2015 5 11861
-
U. K. Komarnicka,R. Starosta,M. P?otek,R. F. M. de Almeida,M. Je?owska-Bojczuk,A. Kyzio? Dalton Trans. 2016 45 5052
-
Urszula K. Komarnicka,Rados?aw Starosta,Agnieszka Kyzio?,Ma?gorzata Je?owska-Bojczuk Dalton Trans. 2015 44 12688
-
Nadia E. A. El-Gamel,Riham R. Mohamed,M. A. Zayed Dalton Trans. 2012 41 1824
-
A. Kyzio?,A. Cierniak,J. Gubernator,A. Markowski,M. Je?owska-Bojczuk,U. K. Komarnicka Dalton Trans. 2018 47 1981
-
Nadia E. A. El-Gamel Dalton Trans. 2013 42 9884
-
A. Kyzio?,A. Cierniak,J. Gubernator,A. Markowski,M. Je?owska-Bojczuk,U. K. Komarnicka Dalton Trans. 2018 47 1981
-
A. Kyzio?,A. Cierniak,J. Gubernator,A. Markowski,M. Je?owska-Bojczuk,U. K. Komarnicka Dalton Trans. 2018 47 1981
-
Qi-Yan Liu,Yong-Yu Qi,Dai-Hong Cai,Yun-Jun Liu,Liang He,Xue-Yi Le Dalton Trans. 2022 51 9878
-
Melanie Struwe,Karl-Otto Greulich,Ursula Junker,Christian Jean,Dieter Zimmer,Willi Suter,Ulla Plappert-Helbig Photochem. Photobiol. Sci. 2008 7 240
Sparfloxacinに関する追加情報
Comprehensive Overview of Sparfloxacin (CAS No. 110871-86-8): Properties, Applications, and Market Insights
Sparfloxacin (CAS No. 110871-86-8) is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This synthetic compound has garnered significant attention in the pharmaceutical industry due to its efficacy against both Gram-positive and Gram-negative bacteria. As the demand for effective antibiotics rises amid increasing antibiotic resistance, Sparfloxacin remains a critical subject of research and application.
The chemical structure of Sparfloxacin features a fluorine atom at the 6-position, enhancing its antibacterial potency. Its molecular formula is C19H22F2N4O3, and it exhibits excellent bioavailability, making it suitable for oral administration. Researchers often highlight its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
One of the most searched questions about Sparfloxacin is its mechanism of action. Unlike older antibiotics, Sparfloxacin targets bacterial enzymes, reducing the likelihood of resistance development. This feature aligns with current trends in antibiotic research, where scientists focus on compounds that minimize resistance risks. Additionally, its spectrum of activity includes pathogens like Streptococcus pneumoniae and Haemophilus influenzae, making it valuable for respiratory infections.
In clinical settings, Sparfloxacin is primarily used to treat community-acquired pneumonia, bronchitis, and sinusitis. Its long half-life allows for once-daily dosing, improving patient compliance. However, due to potential phototoxicity and cardiac side effects, its use is carefully monitored. These safety concerns are frequently discussed in medical forums, reflecting user interest in balancing efficacy and tolerability.
The global market for Sparfloxacin is influenced by the rising prevalence of bacterial infections and the need for alternative treatments. Pharmaceutical companies are investing in novel formulations to enhance its safety profile. For instance, nanoparticle-based delivery systems are being explored to reduce side effects while maintaining therapeutic efficacy. Such innovations are often highlighted in industry reports and scientific publications.
From an SEO perspective, keywords like "Sparfloxacin uses", "Sparfloxacin side effects", and "Sparfloxacin mechanism of action" are highly searched. Integrating these terms naturally into content improves visibility. Additionally, long-tail keywords such as "Sparfloxacin for respiratory infections" or "Sparfloxacin vs. other fluoroquinolones" cater to specific user queries, enhancing engagement.
Environmental impact is another trending topic related to Sparfloxacin. Studies on antibiotic residues in water systems have raised concerns about ecological effects. Researchers are investigating degradation methods, such as advanced oxidation processes, to mitigate environmental risks. This aligns with the growing emphasis on sustainable pharmaceuticals.
In summary, Sparfloxacin (CAS No. 110871-86-8) is a vital antibiotic with unique properties and applications. Its role in combating bacterial infections, coupled with ongoing research into safer formulations, ensures its relevance in modern medicine. By addressing user queries and industry trends, this overview provides a balanced and informative perspective on this important compound.
110871-86-8 (Sparfloxacin) 関連製品
- 131-11-3(Dimethyl phthalate)
- 70458-96-7(Norfloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 112811-59-3(Gatifloxacin)
- 160738-57-8(Gatifloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 186826-86-8(Moxifloxacin hydrochloride)
- 151096-09-2(Moxifloxacin)
- 84087-01-4(Quinclorac)
